5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound is notable for its difluoromethyl group, which enhances its biological activity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The introduction of fluorine atoms often improves the metabolic stability and lipophilicity of organic compounds, making them more effective in biological systems.
5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole can be synthesized through various organic reactions involving starting materials such as 3-methyl-1H-1,2,4-triazole and difluoromethylating agents. It falls under the classification of triazoles, which are widely studied for their pharmacological properties. The compound is classified as a potential drug candidate due to its unique structural features that may interact with biological targets effectively.
The synthesis of 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole typically involves the following steps:
The molecular structure of 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole features:
5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole can participate in various chemical reactions:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole often involves interaction with specific biological targets such as enzymes or receptors.
The presence of fluorine enhances binding affinity and selectivity towards these targets due to increased hydrophobic interactions and electronic effects.
The compound has shown promising results in preliminary biological assays indicating potential efficacy against certain pathogens or cancer cell lines.
5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole has several applications:
1,2,4-Triazoles represent a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capacity, metabolic stability, and ability to serve as bioisosteres for carboxylic acids, amides, and esters. This nitrogen-rich heterocyclic system (molecular formula C₂H₃N₃) exhibits dipole character and participates in diverse non-covalent interactions with biological targets, underpinning its presence in numerous therapeutic agents [2]. Clinically significant drugs incorporating this motif include the antifungal agents fluconazole and voriconazole, the aromatase inhibitors letrozole and anastrozole (breast cancer), the anxiolytic alprazolam, and the antiviral ribavirin [2] [5]. Beyond pharmaceuticals, 1,2,4-triazoles find applications in agrochemicals (e.g., prothioconazole, tebuconazole), polymers, and materials science [2].
Table 1: Clinically Approved 1,2,4-Triazole-Containing Drugs
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) |
Voriconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) |
Letrozole | Anticancer (Breast) | Aromatase (CYP19) |
Anastrozole | Anticancer (Breast) | Aromatase (CYP19) |
Alprazolam | Anxiolytic | GABA_A receptor |
Ribavirin | Antiviral | Inosine monophosphate dehydrogenase (IMPDH) |
The strategic incorporation of fluorine atoms and fluorinated groups (e.g., -F, -CF₃, -OCF₃, -CF₂H) into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorination profoundly influences physicochemical properties, including lipophilicity (often increasing logP/logD), metabolic stability, membrane permeability, and bioavailability. The carbon-fluorine bond is among the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), imparting resistance to oxidative metabolic degradation. Crucially, fluorinated groups can modulate electronic effects (σI, σR), steric parameters, and hydrogen-bonding potential [8].
The difluoromethyl group (-CF₂H) possesses unique attributes distinguishing it from trifluoromethyl (-CF₃). The C-H bond within -CF₂H is polarized (Cδ⁻-Hδ⁺), enabling it to act as a hydrogen bond donor—a rare trait among fluorinated motifs. Abraham's solute parameter studies quantify its hydrogen-bond acidity ([A] ≈ 0.05-0.10), positioning it between phenols ([A] ≈ 0.6) and anilines ([A] ≈ 0.07), and significantly stronger than alkyl groups ([A] < 0.01) [8]. This allows -CF₂H to mimic hydroxyl or thiol groups in bioactive contexts. Furthermore, -CF₂H reduces lipophilicity compared to -CF₃ (e.g., PhCF₂H logP = 2.4 vs. PhCF₃ logP ≈ 2.6-2.9) while often improving aqueous solubility and passive diffusion compared to -CF₃ analogs [8].
Table 2: Comparative Properties of Fluorinated Groups in Medicinal Chemistry
Group | Hydrogen Bond Acidity (A) | Lipophilicity (logP Ph-R) | Electron Withdrawing Effect (σₚ) | Key Bioisosteric Mimicry |
---|---|---|---|---|
-F | Very Low (<0.01) | ~2.0 | 0.06 | -H, -OH |
-CF₃ | Very Low (<0.01) | 2.6-2.9 | 0.54 | -tBu, -Cl |
-CF₂H | Moderate (0.05-0.10) | ~2.4 | 0.38 | -OH, -SH, -NH₂ |
-OCF₃ | Low (~0.01) | ~2.1 | 0.35 | -OCH₃, -OC(CH₃)₃ |
-SCF₃ | Moderate (~0.10) | ~3.0 | 0.50 | -S-tBu, -SPh |
The fusion of the 1,2,4-triazole pharmacophore with the -CF₂H group creates a hybrid scaffold with synergistic advantages. The triazole provides a rigid, metabolically stable platform capable of metal coordination (e.g., to heme iron in cytochrome P450 enzymes) and hydrogen bonding, while the -CF₂H group enhances permeability, offers hydrogen-bond donation, and improves metabolic resistance relative to methyl or hydroxymethyl analogs. This combination is particularly valuable in targeting enzymes prevalent in infectious diseases and oncology [2] [8].
Structure-Activity Relationship (SAR) studies highlight the critical impact of -CF₂H positioning on triazole bioactivity. For instance, in antifungal triazole alcohols mimicking fluconazole, introducing -CF₂H at specific positions on the triazole ring or side chains significantly enhances potency against resistant Candida and Aspergillus strains compared to non-fluorinated or -CF₃ analogs. Docking studies suggest the -CF₂H group can form favorable hydrophobic contacts and C-H···F hydrogen bonds within enzyme active sites inaccessible to bulkier groups [2] [3]. Beyond antifungals, difluoromethylated triazoles show promise as anticancer agents by inhibiting aromatase or tubulin polymerization, and as antiviral leads targeting viral polymerases or proteases [5] [6]. Recent synthetic advances in late-stage difluoromethylation, particularly using non-ozone-depleting reagents, have accelerated access to these scaffolds [8].
5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole (C₄H₅F₂N₃, Molecular Weight: 133.10 g/mol) exemplifies the strategic integration of a difluoromethyl group directly onto the triazole core. Its structure features a difluoromethyl group (-CF₂H) at the 5-position and a methyl group at the 3-position of the 1H-1,2,4-triazole ring. Key physicochemical properties include:
1S/C4H5F2N3/c1-7-3(8-9-7)2(5)6/h2H,1H3
[1] BLJNLWXJXWXVIU-UHFFFAOYSA-N
[1] CN1C(=NC=N1)C(F)F
[7] This compound serves primarily as a versatile building block for medicinal chemistry, not as a final drug entity. Its synthetic utility arises from three key features:
The -CF₂H group significantly influences the molecule's properties. Its hydrogen-bond acidity (predicted [A] > 0.05) facilitates interactions with enzyme active sites, while the methyl group modulates lipophilicity and steric bulk. Computational studies suggest the -CF₂H group adopts a conformation minimizing repulsion with the triazole ring nitrogen lone pairs, potentially orienting the polarized C-H bond for specific interactions [8]. The compound is typically a solid at room temperature and requires storage under inert conditions due to potential sensitivity [1].
Research focuses on its role as a precursor to more complex molecules. Key applications include:
Table 3: Reported Bioactive Analogs Derived from 5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole Core
Analog Structure | Biological Activity (Target) | Key Finding | Reference Context |
---|---|---|---|
N1-(2,4-Difluorophenyl hydroxypropyl) | Antifungal (CYP51) | 16-fold > Fluconazole vs. C. albicans | [2] |
N1-(Morpholinopropyl) | Antifungal (CYP51) | MIC₈₀: 0.0156–0.5 μg/mL vs. 10 fungal pathogens | [2] |
Coumarin-triazole conjugate | Anticancer / Antifungal | Localizes to fungal ER; Induces apoptosis in cancer cells | [2] [5] |
4-Triazolylflavan derivative | Anticancer (Aromatase) | Potent CYP19 inhibition (IC₅₀ < 1 μM) | [5] |
1,3-Diphenyl-2-(triazolyl)propan-1-one | Anticancer (Multiple cell lines) | IC₅₀: 1.5-12 μM (Hela, MCF-7) | [5] |
Chemical synthesis typically involves:
Table 4: Key Synthetic Routes to 5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole and Derivatives
Route | Starting Materials | Reagents/Conditions | Key Product(s) |
---|---|---|---|
Cyclization | Difluoroacetamidine + Hydrazine | Heat, Solvent (e.g., EtOH, H₂O) | 5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole |
N1-Alkylation | 5-(DFM)-3-methyl-1H-1,2,4-triazole + R-X | Base (NaH, K₂CO₃), Solvent (MeCN, DMF), RT/Δ | N1-Substituted derivatives (R = alkyl, aryl, heteroaryl) |
Late-Stage Difluoromethylation | 5-H-3-methyl-1H-1,2,4-triazole | HCF₂SO₂Na, Cu(II), DMF, Δ OR (HCF₂CO₂)₂, Ag(I), Δ | 5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole |
Reduction | N1-(Phenacyl) derivatives | N₂H₄·H₂O, KOH, Ethylene glycol, Δ | N1-(Phenethyl) derivatives |
Current research challenges include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1